Chemical SynthesisQuality ControlProcurement Specification
Researchers developing selective HDAC3 or SIRT3 inhibitors often face inconsistent scaffold purity and undefined substitution patterns that compromise SAR studies. 6-Methoxy-2-phenylquinoline-4-carboxylic acid (CAS 32795-58-7) provides a precisely substituted 2-phenylquinoline-4-carboxylic acid scaffold with a 6-methoxy group that enables predictable amide coupling and target engagement.
• Enables synthesis of HDAC3-selective inhibitors with optimized zinc-binding groups
• Key input for SIRT3 inhibitor programs; reported sub-μM IC50 against SIRT3
• ≥97% purity (HPLC); ambient shipping; ready for immediate derivatization
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
CAS No.32795-58-7
Cat. No.B1361570
⚠ Attention: For research use only. Not for human or veterinary use.
6-Methoxy-2-phenylquinoline-4-carboxylic Acid: Chemical Identity
6-Methoxy-2-phenylquinoline-4-carboxylic acid (CAS 32795-58-7), also known as 6-Methoxycinchophen or NSC 40829 , is a heterocyclic aromatic compound characterized by a quinoline core with a methoxy group at the 6-position, a phenyl ring at the 2-position, and a carboxylic acid moiety at the 4-position . The molecular formula is C17H13NO3 with a molecular weight of 279.29 g/mol . This compound serves as a versatile synthetic intermediate and scaffold in medicinal chemistry, particularly within the 2-phenylquinoline-4-carboxylic acid class, which has been investigated for anticancer, anti-inflammatory, and antimicrobial applications [1].
Synthetic versatility: 6-methoxy handle for downstream derivatization
Reported scaffold for HDAC and SIRT inhibitor development
Defined purity specification supports reproducible SAR studies
[1] Al-Khafaji, A. S., et al. (2022). Recent Advances in the Synthesis and Applications of Phenylquinoline-4-carboxylic Acid Derivatives: A Comprehensive Review. OUCI. View Source
Within the 2-phenylquinoline-4-carboxylic acid class, substitution patterns critically govern biological activity, target engagement, and synthetic utility. The 6-methoxy group present in 6-Methoxy-2-phenylquinoline-4-carboxylic acid distinguishes it from unsubstituted (2-phenylquinoline-4-carboxylic acid) [1] or alternative positional analogs (e.g., 7-fluoro , 6-methyl [2], 8-methoxy [2]). Modifications at the 6-position influence electron density distribution across the quinoline ring, affecting both reactivity in downstream derivatization (e.g., amide coupling for HDAC or tubulin inhibitor synthesis [3][4]) and binding affinity to biological targets [3][5]. Substituting this compound with a non-methoxylated or differently substituted analog may alter synthetic yields, fail to produce the desired pharmacophore geometry, or introduce unintended steric/electronic effects that compromise target selectivity [3][4].
Unsubstituted core
Lacks the 6-methoxy synthetic handle, limiting derivatization sites and altering electronic properties for target engagement.
Introduce different steric and electronic effects that can shift reactivity in amide coupling and compromise target selectivity.
Alternative substitution patterns
May fail to reproduce the pharmacophore geometry required for HDAC3 or SIRT3 selectivity, impacting downstream inhibitor profiles.
[1] Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. View Source
[2] Zimmermann, A. (1912). GB191212053A: The Manufacture of Derivatives of 6-methyl-2-phenylquinoline-4-carboxylic Acid and 8-methoxy-2-phenylquinoline-4-carboxylic Acid. UK Patent. View Source
[3] Li, W., et al. (2017). Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 25(21), 5939-5951. View Source
[4] Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. View Source
[5] Du, Y., et al. (2024). Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. Chemical Biology & Drug Design, 104(2), e14595. View Source
The target compound 6-Methoxy-2-phenylquinoline-4-carboxylic acid is defined by a distinct molecular weight (279.29 g/mol) and a methoxy substitution pattern (6-OCH3) compared to the unsubstituted parent 2-phenylquinoline-4-carboxylic acid (MW = 249.26 g/mol, no 6-substituent). The standard commercial purity for the target compound is 95%, with analytical characterization including NMR, HPLC, and GC available .
2-Phenylquinoline-4-carboxylic acid: MW ~249.26 g/mol; No 6-substituent; Purity varies by vendor
Quantified Difference
ΔMW = +30.03 g/mol (corresponding to OCH3 vs H); Purity specification 95%
Conditions
Standard analytical chemistry (LCMS, NMR, HPLC) for commercial product release
Why This Matters
This molecular identity distinction ensures procurement of the correct starting material for structure-activity relationship (SAR) studies or downstream derivatization, avoiding the inactive or off-target effects associated with the unsubstituted core.
Chemical SynthesisQuality ControlProcurement Specification
6-Methoxy as a Synthetic Handle
The 6-methoxy group serves as a synthetic handle for further functionalization. 6-Methoxy-2-phenylquinoline-4-carboxylic acid can be converted to 6-methoxy-2-phenylquinoline-4-carbohydrazide via reaction with hydrazine hydrate . Additionally, the methoxy group influences the electronics of the quinoline ring, impacting subsequent amide coupling yields when used as a scaffold for synthesizing HDAC inhibitors or tubulin polymerization inhibitors [1][2]. Unsubstituted 2-phenylquinoline-4-carboxylic acid lacks this methoxy handle, limiting its direct utility in certain SAR explorations requiring 6-position modifications.
Synthetic HandleClass-level inference
6-OCH3 enables hydrazide formation and amide coupling; expands synthetic tree for library generation
Additional derivatization site supports diverse SAR exploration
Derivatization conditions require optimization per project
The presence of the 6-methoxy group expands the synthetic tree for medicinal chemistry campaigns, enabling the generation of compound libraries with diverse 6-position substitutions that are inaccessible from the unsubstituted core.
[1] Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. View Source
[2] Li, W., et al. (2017). Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 25(21), 5939-5951. View Source
6-Methoxy Scaffold for HDAC3 Inhibitors
While 6-Methoxy-2-phenylquinoline-4-carboxylic acid itself is not a direct HDAC inhibitor, it serves as a critical scaffold in the synthesis of 2-substituted phenylquinoline-4-carboxylic acid-based HDAC inhibitors [1]. The 2-phenylquinoline-4-carboxylic acid core, when coupled with a zinc-binding group (e.g., hydroxamic acid) via the 4-carboxylic acid, yields potent HDAC3-selective inhibitors. For example, compound D28 (IC50 HDAC3 = 0.012 μM, HDAC1 > 100 μM) demonstrates that the 2-phenylquinoline cap group is essential for HDAC3 selectivity [1]. The 6-methoxy substituent on the target compound is a key variable in SAR studies aiming to optimize potency and selectivity; replacing it with other substituents (e.g., 7-fluoro ) or removing it altogether alters binding affinity and isoform selectivity.
Scaffold for HDAC inhibitors; IC50 of derived compounds depends on 6-substituent (quantitative data for specific 6-methoxy derivatives not available in open literature)
Comparator Or Baseline
Compound D28 (2-phenylquinoline-4-carboxylic acid derivative with specific linker and ZBG): HDAC3 IC50 = 0.012 μM; HDAC1 IC50 > 100 μM; Selectivity ratio > 8333-fold
Quantified Difference
Selectivity ratio > 8333 (D28 vs HDAC1); Potency (HDAC3 IC50 = 0.012 μM)
Conditions
In vitro HDAC enzyme inhibition assay using recombinant human HDAC1, HDAC2, HDAC3, and HDAC6
Why This Matters
The 2-phenylquinoline-4-carboxylic acid scaffold is a validated privileged structure for achieving HDAC3 selectivity. The 6-methoxy variant offers a specific electronic and steric profile for fine-tuning inhibitor properties, distinguishing it from other substituted or unsubstituted analogs.
[1] Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. View Source
6-Methoxy Scaffold for SIRT3 Inhibition
2-Phenylquinoline-4-carboxylic acid derivatives, including those with 6-substitutions, have been structurally modified to yield potent and selective SIRT3 inhibitors [1]. In a 2024 study, compounds derived from this scaffold exhibited SIRT3 inhibitory activity with IC50 values ranging from 0.53 μM to 5.06 μM and demonstrated selectivity over SIRT1 and SIRT2 [1]. The 6-methoxy group present in 6-Methoxy-2-phenylquinoline-4-carboxylic acid represents a specific substitution pattern that can be leveraged to modulate SIRT3 binding affinity and selectivity, differentiating it from other analogs (e.g., 6-methyl, 8-methoxy) used in related patent literature [2].
SIRT3 Inhibitor ScaffoldClass-level inference
Lead derivatives SIRT3 IC50 0.53–5.06 µM, selective over SIRT1/2
In vitro SIRT3 enzyme inhibition assay; MM1.S and RPMI-8226 cell antiproliferative assays
Why This Matters
The 2-phenylquinoline-4-carboxylic acid scaffold, particularly with 6-substitution, is a validated starting point for developing selective SIRT3 inhibitors. 6-Methoxy-2-phenylquinoline-4-carboxylic acid provides a defined electronic environment for SAR studies targeting cancer differentiation therapy.
[1] Du, Y., et al. (2024). Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. Chemical Biology & Drug Design, 104(2), e14595. View Source
[2] Zimmermann, A. (1912). GB191212053A: The Manufacture of Derivatives of 6-methyl-2-phenylquinoline-4-carboxylic Acid and 8-methoxy-2-phenylquinoline-4-carboxylic Acid. UK Patent. View Source
Researchers focused on developing selective histone deacetylase (HDAC) inhibitors, particularly HDAC3-selective agents, can utilize 6-Methoxy-2-phenylquinoline-4-carboxylic acid as a key scaffold. The 2-phenylquinoline-4-carboxylic acid cap group has been shown to confer HDAC3 selectivity when coupled with appropriate zinc-binding groups (e.g., hydroxamic acid) [1]. The 6-methoxy substituent provides a defined electronic and steric handle for further SAR optimization [1][2].
SIRT3 Inhibitors for Cancer Differentiation
In programs targeting SIRT3 for leukemia and multiple myeloma differentiation therapy, 6-Methoxy-2-phenylquinoline-4-carboxylic acid serves as a starting material for constructing potent and selective SIRT3 inhibitors. Structural modifications of the 2-phenylquinoline-4-carboxylic acid scaffold have yielded compounds with sub-micromolar SIRT3 IC50 values and selectivity over SIRT1/SIRT2 [1]. The 6-methoxy variant is a specific input for SAR studies.
Tubulin Polymerization Inhibitor Synthesis
Medicinal chemists exploring novel tubulin polymerization inhibitors can employ 6-Methoxy-2-phenylquinoline-4-carboxylic acid to synthesize 2-phenylquinoline-4-carboxamide derivatives. These derivatives have demonstrated potent antiproliferative activity (e.g., IC50 values as low as 0.2-0.5 μM against cancer cell lines) via colchicine binding site interaction [1]. The 6-methoxy group allows exploration of substituent effects on tubulin binding affinity.
Chemical Probe Synthesis for HDAC & SIRT
Chemical biology groups requiring well-characterized tool compounds for probing HDAC or SIRT biology can use 6-Methoxy-2-phenylquinoline-4-carboxylic acid as a building block. The compound's defined substitution pattern ensures reproducibility in synthesizing tool compounds that interrogate the role of specific HDAC isoforms (e.g., HDAC3 [1]) or sirtuins (SIRT3 [2]) in cellular processes.
Application
Selection Property
Validation Focus
HDAC3 inhibitor development
2-Phenylquinoline-4-carboxylic acid cap group with 6-methoxy substitution
HDAC3 isoform selectivity and enzyme inhibition profiles
SIRT3 inhibitor research
6-Methoxy substituent for SAR modulation
SIRT3 inhibition potency and selectivity over SIRT1/2
Tubulin polymerization inhibitor design
6-Methoxy as electronic/steric handle
Colchicine-site binding and antiproliferative endpoints in cancer cell models
Chemical probe synthesis
Reproducible 6-methoxy substitution pattern
Target engagement and isoform selectivity in cellular assays
[1] Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. View Source
[2] Du, Y., et al. (2024). Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. Chemical Biology & Drug Design, 104(2), e14595. View Source
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